![molecular formula C10H11F3N2O B2917017 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2197891-99-7](/img/structure/B2917017.png)

2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

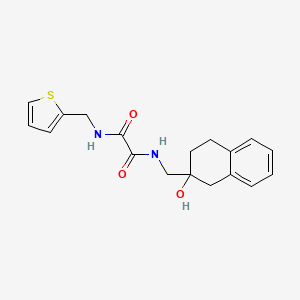

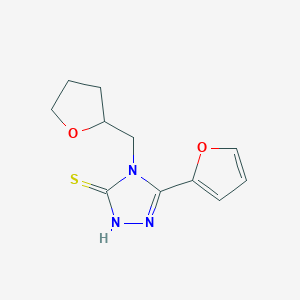

The synthesis of this compound involves intricate steps, including the introduction of the trifluoromethyl group onto the pyridine ring and subsequent cyclization to form the cyclobutan-1-ol moiety. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Notably, the methanesulfonate derivative has been utilized in some synthetic protocols .

Molecular Structure Analysis

The molecular formula C6H5F3N2 hints at its composition. The trifluoromethyl group, pyridine ring, and cyclobutan-1-ol backbone contribute to its three-dimensional arrangement. The hydroxy group at the cyclobutan-1-ol position adds further complexity .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Biological Activity

- Synthesis of Polyhydroxyalkylpyrrolidines : Enantiomeric polyhydroxyalkylpyrrolidines have been synthesized via 1,3-dipolar cycloaddition reactions, involving compounds with similar structural motifs to 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol. These molecules have been evaluated as inhibitors of β-galactofuranosidase, though they showed no significant inhibitory activity at concentrations ranging from 0.1-1.6 mM (Oliveira Udry et al., 2016).

Photorepair of DNA

- DNA Photolyase Activity : The role of cyclobutane pyrimidine dimers in DNA damage by UV radiation and their repair by DNA photolyase has been a significant area of study. Photolyase enzymes utilize visible light energy to cleave the cyclobutane ring, highlighting the importance of understanding the structural and functional dynamics of cyclobutane-containing compounds in biological systems (Sancar, 1994).

Organic Synthesis and Material Science

- Gold-Catalyzed Cycloisomerizations : The gold-catalyzed cycloisomerization of 1,6-ene-ynamides leading to cyclobutanones demonstrates the versatility of cyclobutane-containing compounds in organic synthesis, offering pathways to novel organic materials with diverse structural features (Couty et al., 2009).

Chemical Reactions and Mechanistic Studies

Synthetic and Mechanistic Studies : Investigations into the reactions of triazines with cyclobutanone, leading to cyclopenta[b]pyrroles, illustrate the chemical reactivity of cyclobutanone derivatives and their potential in synthesizing complex heterocyclic structures (Ye et al., 2010).

Uncatalyzed Reactions for Synthesis of Cyclobutenes : The study on uncatalyzed reactions of alkynes with 1,2-dipoles to synthesize substituted cyclobutenes at room temperature underscores the importance of cyclobutane derivatives in facilitating metal-free synthetic protocols (Alcaide et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[6-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(15-8)14-6-4-5-7(6)16/h1-3,6-7,16H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVVXFORXOYZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC=CC(=N2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)

![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)

![6-[(1-Benzylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2916942.png)

![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)

![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)